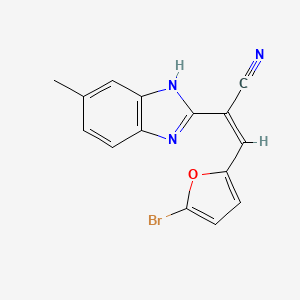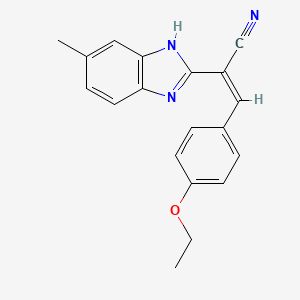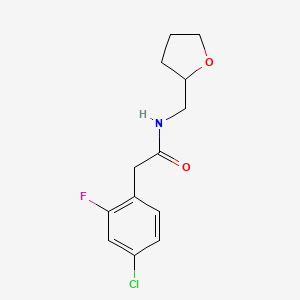
3-(5-bromo-2-furyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-bromo-2-furyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzimidazole and has a furan ring attached to it.
Mécanisme D'action
The mechanism of action of 3-(5-bromo-2-furyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood. However, it has been suggested that the antitumor activity of this compound is due to its ability to inhibit tubulin polymerization, which is essential for cell division. In addition, it has also been suggested that this compound may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(5-bromo-2-furyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been found to possess antibacterial activity against Gram-positive bacteria. Furthermore, this compound has been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(5-bromo-2-furyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is its potent antitumor activity against various cancer cell lines. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 3-(5-bromo-2-furyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile. One of the major directions is the development of new anticancer drugs based on this compound. In addition, further studies are needed to understand the mechanism of action of this compound and its potential use as a fluorescent probe for the detection of zinc ions in biological samples. Furthermore, the synthesis of analogs of this compound with improved solubility and potency is also an area of future research.
Méthodes De Synthèse
The synthesis of 3-(5-bromo-2-furyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile involves a multi-step process. The first step involves the synthesis of 5-methyl-1H-benzimidazole by reacting o-phenylenediamine and methyl iodide. In the second step, 5-methyl-1H-benzimidazole is reacted with 5-bromo-2-furoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 3-(5-bromo-2-furyl)-2-(5-methyl-1H-benzimidazol-2-yl)propionic acid. Finally, the acrylonitrile group is introduced by reacting the propionic acid with acrylonitrile in the presence of a base such as potassium carbonate.
Applications De Recherche Scientifique
3-(5-bromo-2-furyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines. In addition, it has also been found to possess antibacterial activity against Gram-positive bacteria. Furthermore, this compound has been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological samples.
Propriétés
IUPAC Name |
(Z)-3-(5-bromofuran-2-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O/c1-9-2-4-12-13(6-9)19-15(18-12)10(8-17)7-11-3-5-14(16)20-11/h2-7H,1H3,(H,18,19)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEZPDICSQWBJA-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(O3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(O3)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-8-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5485478.png)
![5-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5485479.png)
![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5485483.png)
![2-benzyl-6-(2-furylmethylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5485490.png)
![3-[(sec-butylamino)methyl]-6-cyclopentyl-2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B5485492.png)


![5-methoxy-2-[3-(4-methylphenyl)acryloyl]phenyl 3-nitrobenzoate](/img/structure/B5485519.png)
![methyl 5-ethyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5485530.png)
![6-chloro-8-methyl-4-[3-(4-pyridinyl)-1-azetidinyl]quinoline](/img/structure/B5485543.png)


![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride](/img/structure/B5485562.png)
![methyl 3-oxo-2-phenyl-5-(2-pyridinyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B5485577.png)